2-Methyltetrahydrofuran-2-amine
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Overview
Description
2-Methyltetrahydrofuran-2-amine is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl group and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltetrahydrofuran-2-amine typically involves the catalytic hydrogenation of furfural, which is derived from biomass sources such as corncobs or bagasse. The hydrogenation process converts furfural to 2-methyltetrahydrofuran, which can then be further functionalized to introduce the amine group at the second position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and catalysts to ensure efficient conversion of furfural to the desired product. The use of renewable biomass sources makes this process environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyltetrahydrofuran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of amine derivatives .
Scientific Research Applications
2-Methyltetrahydrofuran-2-amine has several scientific research applications:
Biology: The compound’s amine group makes it a potential candidate for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Methyltetrahydrofuran-2-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound in different environments. These interactions are crucial for its role in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A common solvent in organic chemistry, but less stable in the presence of strong bases compared to 2-Methyltetrahydrofuran-2-amine.
2-Methyltetrahydrofuran (2-MeTHF): Similar in structure but lacks the amine group, making it less versatile in certain chemical reactions.
Uniqueness
This compound stands out due to its unique combination of a tetrahydrofuran ring, a methyl group, and an amine group. This structure provides enhanced stability and reactivity, making it suitable for a wide range of applications in synthesis, catalysis, and materials science.
Properties
CAS No. |
292054-36-5 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-methyloxolan-2-amine |
InChI |
InChI=1S/C5H11NO/c1-5(6)3-2-4-7-5/h2-4,6H2,1H3 |
InChI Key |
JZJSOBCRHDVGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)N |
Origin of Product |
United States |
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